2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one
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Overview
Description
2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one is an organic compound with the molecular formula C₁₃H₁₇NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one typically involves the reaction of 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine with an appropriate aldehyde. The reaction is usually carried out in ethanol at 0°C, followed by stirring for 8 hours . After the reaction, water is added, and the aqueous solution is extracted with dichloromethane to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antiproliferative activity against various cancer cell lines.
Medicine: Explored for its potential use in developing new pharmaceutical drugs due to its biological activity.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one involves its interaction with cellular targets. The compound can induce mitochondrial membrane depolarization and cellular reactive oxygen species (ROS) production, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5,6,7,8-tetrahydroquinoline: A precursor in the synthesis of 2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one.
2-Methylpropan-1-ol: An alcohol with a similar methyl group but different functional properties.
Cycloalkanes: Compounds with similar cyclic structures but different reactivity.
Uniqueness
This compound is unique due to its specific structure, which combines a quinoline derivative with a propanone group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one |
InChI |
InChI=1S/C13H17NO/c1-9(2)13(15)11-7-3-5-10-6-4-8-14-12(10)11/h4,6,8-9,11H,3,5,7H2,1-2H3 |
InChI Key |
IUNUEDYKNSBFGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1CCCC2=C1N=CC=C2 |
Origin of Product |
United States |
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